molecular formula C13H18O B14163175 1-(2-Methylphenyl)hexan-1-one CAS No. 113630-20-9

1-(2-Methylphenyl)hexan-1-one

Cat. No.: B14163175
CAS No.: 113630-20-9
M. Wt: 190.28 g/mol
InChI Key: NTXYYQUXNBQSIQ-UHFFFAOYSA-N
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Description

1-(2-Methylphenyl)hexan-1-one is an organic compound that belongs to the class of ketones It is characterized by a hexanone backbone with a 2-methylphenyl substituent at the first carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Methylphenyl)hexan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 2-methylbenzene (toluene) with hexanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows:

[ \text{C}_6\text{H}_5\text{CH}_3 + \text{C}6\text{H}{13}\text{COCl} \xrightarrow{\text{AlCl}_3} \text{C}_6\text{H}_4(\text{CH}_3)\text{COC}6\text{H}{13} + \text{HCl} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced catalysts and reaction monitoring systems ensures high efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methylphenyl)hexan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of secondary alcohols.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: NaBH4 in methanol, LiAlH4 in ether.

    Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: 1-(2-Methylphenyl)hexanoic acid.

    Reduction: 1-(2-Methylphenyl)hexanol.

    Substitution: Various halogenated derivatives depending on the substituent introduced.

Scientific Research Applications

1-(2-Methylphenyl)hexan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Methylphenyl)hexan-1-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methylphenyl)hexan-1-one: Similar structure but with the methyl group at the para position.

    1-(2-Ethylphenyl)hexan-1-one: Similar structure with an ethyl group instead of a methyl group.

    1-(2-Methylphenyl)pentan-1-one: Similar structure with a shorter carbon chain.

Uniqueness

1-(2-Methylphenyl)hexan-1-one is unique due to its specific substitution pattern and chain length, which confer distinct chemical and physical properties

Properties

CAS No.

113630-20-9

Molecular Formula

C13H18O

Molecular Weight

190.28 g/mol

IUPAC Name

1-(2-methylphenyl)hexan-1-one

InChI

InChI=1S/C13H18O/c1-3-4-5-10-13(14)12-9-7-6-8-11(12)2/h6-9H,3-5,10H2,1-2H3

InChI Key

NTXYYQUXNBQSIQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)C1=CC=CC=C1C

Origin of Product

United States

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